molecular formula C24H26N4O3S B2916317 N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide CAS No. 1210898-93-3

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2916317
CAS No.: 1210898-93-3
M. Wt: 450.56
InChI Key: ZQEAXZQXEHKBEE-UHFFFAOYSA-N
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Description

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound with a unique structure that combines a cyclopenta[c]pyrazole core with a piperidine sulfonyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:

    Formation of the Cyclopenta[c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Piperidine Sulfonyl Group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the Benzamide Moiety: This step involves the reaction of the intermediate with benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide: This compound has a similar core structure but differs in the substituents attached to the core.

    N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide: This compound lacks the piperidine sulfonyl group, making it less complex.

Uniqueness

The uniqueness of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c29-24(18-12-14-20(15-13-18)32(30,31)27-16-5-2-6-17-27)25-23-21-10-7-11-22(21)26-28(23)19-8-3-1-4-9-19/h1,3-4,8-9,12-15H,2,5-7,10-11,16-17H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEAXZQXEHKBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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